![molecular formula C19H19NO4S3 B2967072 4-methoxy-3,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797141-49-1](/img/structure/B2967072.png)
4-methoxy-3,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene synthesis is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds both with respect to their biological and physiological functions .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Organic Synthesis
This compound can be utilized in the synthesis of various thiophene derivatives, which are crucial in the development of new organic materials. The thiophene moiety is a common structure in many pharmaceuticals and organic electronics .
Medicinal Chemistry
Thiophene derivatives, such as those derived from this compound, have shown potential in the development of new therapeutic agents. They have been studied for their antibacterial properties against a range of pathogens, including B. subtilis , E. coli , P. vulgaris , and S. aureus .
Catalysis
The thiophene core of the compound can be used to develop new catalysts for various chemical reactions, including the Suzuki–Miyaura coupling, which is a widely applied carbon–carbon bond-forming reaction in organic chemistry .
Future Directions
As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in present and future epoch . Thiophene and its derivatives are extensively distributed in nature and have versatile synthetic applicability and biological activity . This has helped medicinal chemists to plan, organize and implement new approaches towards the discovery of novel drugs .
properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S3/c1-12-8-16(9-13(2)19(12)24-3)27(22,23)20-10-15-4-5-17(26-15)18(21)14-6-7-25-11-14/h4-9,11,20H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEDPPYHMKYODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide |
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